REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([SH:10])=[CH:6][CH:5]=1.S(OC)(O[CH3:15])(=O)=O.[OH-].[Na+]>>[CH3:15][S:10][C:7]1[CH:8]=[CH:9][C:4]([CH2:3][CH2:2][Cl:1])=[CH:5][CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
64.3 g
|
Type
|
reactant
|
Smiles
|
ClCCC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material is prepared
|
Type
|
ADDITION
|
Details
|
are then slowly added dropwise
|
Type
|
TEMPERATURE
|
Details
|
the external cooling
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated carefully
|
Type
|
WAIT
|
Details
|
kept at 125° for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The cooled solution is extracted with ether
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=CC=C(C=C1)CCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |